3-benzyl-7-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorobenzenesulfonyl)piperazine is a complex heterocyclic compound It features a triazolopyrimidine core, which is known for its significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorobenzenesulfonyl)piperazine typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, hydrazonoyl halides can be used as reagents for the synthesis of heterocyclic compounds through condensation reactions . The reaction conditions often involve the use of bases like triethylamine and solvents such as DMF or acetic acid .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions. The scalability of the process would be a key consideration, ensuring that the compound can be produced in sufficient quantities for commercial use.
Chemical Reactions Analysis
Types of Reactions
1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorobenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule
Scientific Research Applications
1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorobenzenesulfonyl)piperazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorobenzenesulfonyl)piperazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: These compounds share the triazole ring structure and have similar biological activities.
Pyrimido[4,5-d]pyrimidines: These compounds have a similar core structure and are used in similar applications.
Thiadiazoles: These compounds also feature a heterocyclic ring and have comparable biological properties.
Uniqueness
What sets 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorobenzenesulfonyl)piperazine apart is its unique combination of functional groups. The presence of the benzyl, triazolopyrimidine, and fluorobenzenesulfonyl groups gives it distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H20FN7O2S |
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Molecular Weight |
453.5 g/mol |
IUPAC Name |
3-benzyl-7-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C21H20FN7O2S/c22-17-8-4-5-9-18(17)32(30,31)28-12-10-27(11-13-28)20-19-21(24-15-23-20)29(26-25-19)14-16-6-2-1-3-7-16/h1-9,15H,10-14H2 |
InChI Key |
OGYDMNCQVOHEEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5F |
Origin of Product |
United States |
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